molecular formula C9H18N2O B1218489 N-(3-(Dimethylamino)propyl)methacrylamide CAS No. 5205-93-6

N-(3-(Dimethylamino)propyl)methacrylamide

Cat. No. B1218489
CAS RN: 5205-93-6
M. Wt: 170.25 g/mol
InChI Key: GDFCSMCGLZFNFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMAPMAm involves free radical polymerization techniques, with studies demonstrating various copolymerization strategies to tailor the polymer's properties. For instance, DMAPMAm has been copolymerized with methyl acrylate (MA) or methyl methacrylate (MMA) in benzene using 2,2′-azobisisobutyronitrile as an initiator at 60°C, revealing the versatility in copolymer composition through elemental microanalysis (Si & Qiu, 1995).

Molecular Structure Analysis

The molecular structure of DMAPMAm and its polymers has been elucidated using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) analyses have provided insights into the chemical structure, confirming the successful incorporation of DMAPMAm into copolymers and its amorphous nature in hydrogels, suggesting versatility in application (Das & Ray, 2008).

Chemical Reactions and Properties

DMAPMAm's chemical properties, particularly its reactivity in copolymerization, have been explored, showing its ability to form copolymers with distinct properties depending on the comonomers and conditions used. Its reactivity ratios in copolymerization with MA or MMA indicate the potential to design copolymers with specific compositional and property profiles, highlighting its versatility (Si & Qiu, 1995).

Physical Properties Analysis

DMAPMAm's incorporation into polymers significantly influences their physical properties, such as thermo- and pH-responsiveness. Polymers containing DMAPMAm demonstrate unique phase transition behavior in response to temperature and pH changes, attributed to the polymer's molecular structure and the interactions of its functional groups with the surrounding medium (Tuncel et al., 2002).

Chemical Properties Analysis

The chemical properties of DMAPMAm-based polymers, such as their interaction with surfactants and their swelling behavior, are critical for applications in materials science. The presence of DMAPMAm in copolymers affects their swelling behavior and interactions with anionic and cationic surfactants, demonstrating the polymer's sensitivity to environmental factors (Caykara et al., 2005).

Scientific Research Applications

Light-Switchable Polymer Interactions with DNA and Bacterial Cells

N-(3-(Dimethylamino)propyl)methacrylamide is used in creating cationic polymers that can switch to a zwitterionic form when irradiated with light. This property allows for condensing and releasing double-strand DNA and switching antibacterial activity to a non-toxic character, as demonstrated in experiments with Escherichia coli (Sobolčiak et al., 2013).

Temperature-Responsive Methacrylamide Polyampholytes

A series of methacrylamide-based polyampholytes using N-(3-(Dimethylamino)propyl)methacrylamide has been synthesized. These polymers exhibit temperature-responsive properties, showing a change in polymer behavior based on temperature, pH, and the presence of salt (Weaver et al., 2017).

Photochromic Behavior in Polymer Applications

The compound is used in synthesizing polymers with spiroxazines, exhibiting photochromic properties. These polymers demonstrate reversible isomerization upon photoirradiation, affecting solution viscosity and ionic conductivity (Kim et al., 2007).

Microwave-Assisted Synthesis for LCST-Behavior Control

Research includes the microwave-assisted synthesis of N-(3-(Dimethylamino)propyl)methacrylamide for creating polymers with lower critical solution temperature (LCST) behavior in water. This process allows for rapid synthesis and control over LCST-behavior, influenced by N-oxidation or polymer-inclusion complex formation (Schmitz & Ritter, 2007).

Drug Delivery Systems

N-(3-(Dimethylamino)propyl)methacrylamide is utilized in creating pH-sensitive hydrogels for drug delivery. These hydrogels, characterized by their porous morphology and swelling behavior, can respond to different pH environments, making them suitable for targeted drug release (Mishra & Ray, 2011).

Modulating Bacterial Physiology

This compound forms cationic polymers that influence bacterial physiology. For instance, it has been used to induce biofilm formation in Vibrio cholerae and downregulate the expression of virulence genes, suggesting potential for antimicrobial applications (Perez-Soto et al., 2017).

Safety And Hazards

N-(3-(Dimethylamino)propyl)methacrylamide causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

Future Directions

N-(3-(Dimethylamino)propyl)methacrylamide is widely used in the water treatment industry as a flocculant, adsorbent, and water treatment agent that reduces BOD and COD. It can also be used in the daily chemical industry, paper industry as a new distillation filter aid and reinforcing agent, cationic agent and crosslinking agent in sizing agent, pharmaceutical industry, fiber industry, oil and gas development, photosensitive material .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCSMCGLZFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64080-86-0
Record name Poly[N-[3-(dimethylamino)propyl]methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64080-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7040154
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
Source EPA Chemicals under the TSCA
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Product Name

N-(3-(Dimethylamino)propyl)methacrylamide

CAS RN

5205-93-6, 67296-21-3
Record name N-[3-(Dimethylamino)propyl]methacrylamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5205-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)methacrylamide
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Record name N-((Dimethylamino)propyl)methacrylamide
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Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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Record name N-(3-Dimethylaminopropyl)methacrylamide
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Record name N-[3-(dimethylamino)propyl]methacrylamide
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Record name N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

117.2 g (1.0 mole) of 2-methyl-3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 20 hours in a temperature range of 145°-175° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 122 g (0.72 mole=72% of the theoretical yield) of colorless oil having a Bp0.1 of 106°-110° C. are distilled off.
Quantity
117.2 g
Type
reactant
Reaction Step One
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The polymerization of N-vinyl-2-pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and m-TMI-ME carbamate-thiocarbamate (produced in Example 1) in 82:17:1 molar ratio involved the following steps: A 0.5-L, four-neck reaction kettle was equipped with a nitrogen purge, a condenser, a mechanical stirrer, and an oil bath. A monomer solution was prepared by dissolving 5.0 g of m-TMI-ME carbamate-thiocarbamate (from Example 1) in 76.0 g of N-vinyl-2-pyrrolidone and 19.0 g of DMAPMA. Then, 160.0 g of 2-propanol (IPA) was added to the reaction vessel, stirring was started, the vessel was purged with nitrogen and heated to 65° C. over the course of 1 hour. At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA were charged into the reaction kettle. Simultaneously, the monomer solution was fed to the kettle, and was completed in the course of 1 hour. At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 1 hour. At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. Then, starting at t=6 hours, 0.1 g of the intiator dissolved in 1.0 g of IPA was added to the reactor and held for 1 hour. This step was repeated 6 times. Afterward, at t=12 hours, the solvent was exchanged with 200.0 g of deionized water, completed over 1 hour. Simultaneously, three redox system initiator solutions were prepared. Solution A contained 0.01 g of ferrous ammonium sulfate dissolved in 99.99 g of deionized water. Solution B contained 2.52 g of sodium metabisulfite dissolved in 36 g of deionized water. Solution C contained 3.78 g of tert-butyl hydroperoxide 70 (Brand name, manufacturer) dissolved in 18.0 g of deionized water. From t=13 to 24 hours, a charge of 12.0 g of Solution A was added over 10 seconds and then reaction conditions held for 10 minutes. Then, 6.42 g of Solution B were added over 10 seconds, and held for 10 minutes. Finally, 3.63 g of Solution C were added over 10 seconds. At t=24 hours the reaction was stopped and the contents of the kettle were discharged.
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
Solution B
Quantity
6.42 g
Type
reactant
Reaction Step Three
[Compound]
Name
Solution C
Quantity
3.63 g
Type
reactant
Reaction Step Four
Name
Quantity
36 g
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethylaminopropyl methacrylamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
160 g
Type
solvent
Reaction Step Nine
[Compound]
Name
0.5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
5 g
Type
reactant
Reaction Step Eleven
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
76 g
Type
solvent
Reaction Step Eleven
Name
DMAPMA
Quantity
19 g
Type
solvent
Reaction Step Eleven
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
99.99 g
Type
solvent
Reaction Step Twelve
Quantity
0.01 g
Type
catalyst
Reaction Step Twelve
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
2.52 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide

Citations

For This Compound
975
Citations
P Singhsa, D Diaz-Dussan, H Manuspiya… - …, 2018 - ACS Publications
Cationic glycopolymers have shown to be excellent candidates for the fabrication of gene delivery devices due to their ability to electrostatically interact with negatively charged nucleic …
Number of citations: 30 pubs.acs.org
H An, Y Yang, Y Bo, X Ma, Y Wang, L Liu… - … Research Part A, 2021 - Wiley Online Library
Self‐healing hydrogels have attracted great attention in recent years because of their wide application in bioscience and biotechnology. In this study, P(DMAPMA‐stat‐DAA) were …
Number of citations: 12 onlinelibrary.wiley.com
Z Shahrbabaki, F Oveissi, S Farajikhah… - ACS …, 2022 - ACS Publications
Amine-functionalized polymers (AFPs) are able to react with carbon dioxide (CO 2 ) and are therefore useful in CO 2 capture and sensing. To develop AFP-based CO 2 sensors, it is …
Number of citations: 6 pubs.acs.org
RK Mishra, AR Ray - Journal of Applied Polymer Science, 2011 - Wiley Online Library
A novel pH‐sensitive hydrogel system composed of itaconic acid (IA) and N‐[3‐(dimethylamino) propyl] methacrylamide was designed. This system was prepared by aqueous …
Number of citations: 37 onlinelibrary.wiley.com
N Gurbuz, S Demirci, S Yavuz… - Journal of Polymer …, 2011 - Wiley Online Library
Surface‐initiated reversible addition‐fragmentation chain transfer (SI‐RAFT) polymerization of N‐[3‐(dimethylamino)propyl]methacrylamide (DMAPMA) on the silicon wafer was …
Number of citations: 47 onlinelibrary.wiley.com
A Das, AR Ray - Journal of applied polymer science, 2008 - Wiley Online Library
A series of new hydrogel membranes with different compositions of acrylic acid (AAc) and N‐[3‐(dimethylamino)propyl]‐methacrylamide (DMAPMA) were prepared by aqueous …
Number of citations: 19 onlinelibrary.wiley.com
A Darabi, J Glasing, PG Jessop… - Journal of Polymer …, 2017 - Wiley Online Library
CO 2 ‐switchable polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(butyl methacrylate) (PBMA) latexes were prepared via surfactant‐free emulsion polymerization (SFEP) …
Number of citations: 17 onlinelibrary.wiley.com
G Pıhtılı, P Erecevit Sönmez, F Biryan… - … Engineering & Science, 2022 - Wiley Online Library
In this study, poly{N‐[3‐(dimethylamino) propylmethacrylamide‐co‐acrylonitrile}; [P(DMAPMA‐co‐AcN)] copolymer was polymerized by free radical polymerization (FRP) in the …
Number of citations: 2 onlinelibrary.wiley.com
A Tuncel, D Demirgöz, S Patir… - Journal of applied …, 2002 - Wiley Online Library
A novel approach for albumin determination in aqueous media by using temperature‐ and pH‐sensitive N‐isopropylacrylamide‐co‐N‐[3‐(dimethylamino)‐propyl]methacrylamide …
Number of citations: 36 onlinelibrary.wiley.com
P Singhsa, H Manuspiya, R Narain - Polymer Chemistry, 2017 - pubs.rsc.org
The reversible addition–fragmentation chain transfer (RAFT) polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was studied. A detailed …
Number of citations: 15 pubs.rsc.org

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